Quifenadine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

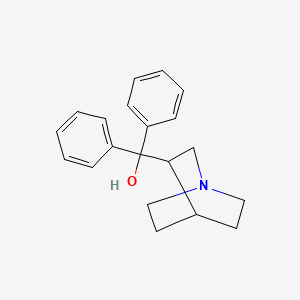

キフェナジンはキヌクリジン誘導体であり、その分子構造にキヌクリジン核が存在することにより抗不整脈作用を示します . キフェナジンはカルシウムチャネルブロッカーとして作用し、カリウムチャネルの活性に影響を与えます .

2. 製法

合成ルートと反応条件: キフェナジンは、メチルキヌクリジン-3-カルボン酸とフェニルマグネシウムブロミドとのグリニャール反応によって合成され、収率約29%でベンジドリルアルコール生成物が得られます . 反応条件は通常、無水溶媒の使用と制御された温度環境が含まれ、目的の生成物の形成を保証します。

工業生産方法: キフェナジンの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、反応パラメータ(温度、圧力、溶媒の純度など)の厳密な制御が含まれ、最終生成物の高収率と高純度を実現します。再結晶やクロマトグラフィーなどの高度な精製技術を使用することで、不純物や副生成物の除去が保証されます。

準備方法

Synthetic Routes and Reaction Conditions: Quifenadine is synthesized through a Grignard reaction between methylquinuclidine-3-carboxylate and phenylmagnesium bromide, resulting in the benzhydryl alcohol product with a yield of approximately 29% . The reaction conditions typically involve the use of anhydrous solvents and a controlled temperature environment to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and solvent purity, to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

化学反応の分析

反応の種類: キフェナジンは、以下を含むさまざまな化学反応を起こします。

酸化: キフェナジンは酸化されて、対応するキヌクリジン誘導体になる可能性があります。

還元: 還元反応は、キフェナジンをその還元型に変換することができ、薬理作用が変わります。

置換: キフェナジンは置換反応を起こすことができ、官能基が他の基に置き換えられ、新しい誘導体の形成につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬が制御された条件下で使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、薬理作用が変化したさまざまなキヌクリジン誘導体があり、潜在的な治療用途についてさらに調査することができます。

4. 科学研究への応用

キフェナジンは、以下を含む幅広い科学研究への応用があります。

化学: キフェナジンは、キヌクリジン誘導体とその化学的特性を研究する際のモデル化合物として使用されます。

生物学: ヒスタミン受容体とそのアレルギー反応における役割に関する研究で使用されます。

医学: キフェナジンは、心房細動などの心臓不整脈やその他のヒスタミン関連疾患の治療における潜在的な用途について調査されています。

産業: この化合物は、新しい抗ヒスタミン薬やその他の治療薬の開発に使用されています。

科学的研究の応用

Clinical Applications

Quifenadine is indicated for several clinical conditions:

- Allergic Rhinitis : Effective in alleviating symptoms associated with seasonal allergies.

- Chronic Urticaria : Reduces the severity and frequency of hives.

- Angioedema : Provides relief from swelling caused by allergic reactions.

- Dermatitis : Used in managing inflammatory skin conditions.

- Atopic Dermatitis : Helps in controlling symptoms of this chronic skin disorder.

- Pruritus : Alleviates itching associated with various dermatological conditions.

Scientific Research Applications

This compound has been employed in various fields of research:

- Pharmacology : Investigated for its antihistaminic effects and interactions with other neurotransmitter systems.

- Pediatric Cardiology : Studied for its antiarrhythmic properties in children experiencing premature beats.

- Chemistry : Used as a model compound to explore antihistamine interactions at the molecular level.

Antiarrhythmic Properties in Children

A significant study evaluated the efficacy of this compound compared to amiodarone in treating pediatric patients with frequent premature beats. The trial involved 104 children, with results indicating that this compound provided comparable antiarrhythmic effects with a significantly lower incidence of side effects (2% vs. 40% for amiodarone) . The study highlighted this compound's potential as a safer alternative in pediatric cardiology.

Efficacy in Allergic Conditions

Clinical trials involving approximately 2000 patients demonstrated this compound's high therapeutic efficacy across various allergic diseases, including allergic rhinitis and chronic urticaria. The results indicated that this compound meets modern requirements for antihistamines while maintaining a favorable safety profile .

作用機序

キフェナジンは、H1受容体を競合的に遮断することで作用し、ヒスタミンが臓器や器官系に及ぼす影響を軽減します . さらに、ジアミンオキシダーゼ酵素を活性化し、内因性ヒスタミンの約30%を分解します . この二重作用機序は、他の抗ヒスタミン薬に反応しない患者におけるその有効性を説明しています。 その構造中に環状キヌクリジンコアが存在することと、ジフェニルカルビノール基と窒素原子間の距離は、その抗ヒスタミン作用に寄与しています .

類似化合物との比較

キフェナジンは、以下のような他の類似化合物と比較されます。

ジフェンヒドラミン: キフェナジンは、抗ヒスタミン作用と作用持続時間において優れています.

独自性: キフェナジンの独自性は、H1受容体遮断とジアミンオキシダーゼ酵素の活性化の両方を伴う二重の作用機序にあり、他の抗ヒスタミン薬に反応しない患者で効果的です .

類似化合物のリスト:

- ジフェンヒドラミン

- メキタジン

- クロルフェニラミン

- ロラタジン

特性

CAS番号 |

10447-39-9 |

|---|---|

分子式 |

C20H23NO |

分子量 |

293.4 g/mol |

IUPAC名 |

1-azabicyclo[2.2.2]octan-2-yl(diphenyl)methanol |

InChI |

InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-16-11-13-21(19)14-12-16/h1-10,16,19,22H,11-15H2 |

InChIキー |

JNZMANQLHCNXTA-UHFFFAOYSA-N |

SMILES |

C1CN2CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

正規SMILES |

C1CN2CCC1CC2C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

外観 |

Solid powder |

Key on ui other cas no. |

10447-39-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

10447-38-8 (hydrochloride) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Fenatin Fencarol Phencarol quifenadine quifenadine hydrobromide, (+-)-isomer quifenadine hydrochloride quinuclidinyl-3-diphenylcarbinol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。